molecular formula C7H7ClO5S B1365086 Ethyl 5-(chlorosulfonyl)-3-furoate CAS No. 256373-91-8

Ethyl 5-(chlorosulfonyl)-3-furoate

Cat. No.: B1365086
CAS No.: 256373-91-8
M. Wt: 238.65 g/mol
InChI Key: LEKOVVUPHAKDKN-UHFFFAOYSA-N
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Description

Ethyl 5-(chlorosulfonyl)-3-furoate is an organosulfur compound that features a furan ring substituted with an ethyl ester and a chlorosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(chlorosulfonyl)-3-furoate typically involves the chlorosulfonation of ethyl 3-furoate. This reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions generally include maintaining a low temperature to control the reactivity and prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(chlorosulfonyl)-3-furoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and bases (triethylamine).

    Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Major Products:

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

Ethyl 5-(chlorosulfonyl)-3-furoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various sulfur-containing compounds and heterocycles.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of Ethyl 5-(chlorosulfonyl)-3-furoate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The furan ring also contributes to the compound’s reactivity, allowing for further functionalization and modification.

Comparison with Similar Compounds

Ethyl 5-(chlorosulfonyl)-3-furoate can be compared with other similar compounds such as:

    Ethyl 5-(chlorosulfonyl)-2-furoate: Similar structure but with the chlorosulfonyl group at a different position on the furan ring.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 5-(sulfonyl)-3-furoate: Similar structure but with a sulfonyl group instead of a chlorosulfonyl group.

Properties

IUPAC Name

ethyl 5-chlorosulfonylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO5S/c1-2-12-7(9)5-3-6(13-4-5)14(8,10)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKOVVUPHAKDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436047
Record name ethyl 5-(chlorosulfonyl)-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256373-91-8
Record name ethyl 5-(chlorosulfonyl)-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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